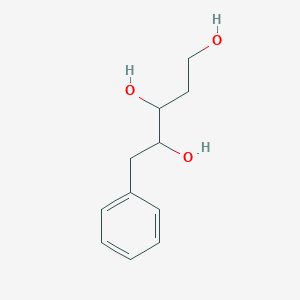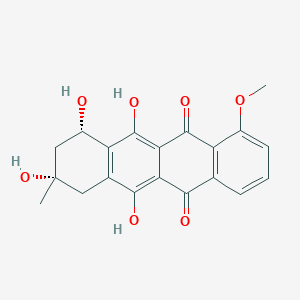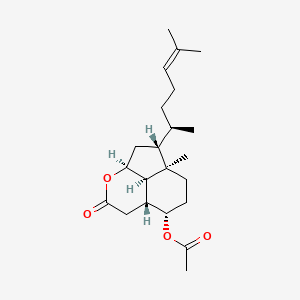
4-Acetylaplykurodin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylaplykurodin B is a natural product found in Aplysia fasciata with data available.
科学的研究の応用
Ichthyotoxic Properties from Mollusk Aplysia Fasciata
4-Acetylaplykurodin B has been isolated from the mollusk Aplysia fasciata and identified for its ichthyotoxic properties. This compound is closely related to aplykurodin B found in Aplysia kurodai. The research studied the structural aspects and interconversion of lactones in aplykurodin derivatives (Spinella et al., 1992).
Relation to Alzheimer's Disease Treatment
While not directly studying 4-Acetylaplykurodin B, research into similar compounds like 4-phenylbutyrate (4-PBA) has shown promising results in Alzheimer's disease treatment. 4-PBA has demonstrated potential in reversing learning and memory deficits and reducing phosphorylated tau in Alzheimer's disease mouse models, indicating potential pathways for related compounds (Ricobaraza et al., 2009).
Anti-Cancer Potential
4-Acetylantroquinonol B, closely related to 4-Acetylaplykurodin B, has been identified as having potent anti-cancer properties, especially in colorectal cancer. This compound inhibits tumor proliferation, suppresses tumor growth, and attenuates chemoresistance. It has been effective in downregulating ALDH and other stemness-related factors, indicating its potential as a therapeutic agent in cancer treatment (Chang et al., 2015).
Plant Regeneration and Auxin Activity
Another related compound, 4-Phenylbutyric acid (4PBA), has been found to promote plant regeneration by mimicking the effect of exogenous auxin. This indicates potential applications in plant tissue culture engineering and research on plant β-oxidation pathways, suggesting possible research directions for 4-Acetylaplykurodin B in plant science (Iwase et al., 2022).
特性
製品名 |
4-Acetylaplykurodin B |
|---|---|
分子式 |
C22H34O4 |
分子量 |
362.5 g/mol |
IUPAC名 |
[(1R,2R,4S,8R,9S,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate |
InChI |
InChI=1S/C22H34O4/c1-13(2)7-6-8-14(3)17-12-19-21-16(11-20(24)26-19)18(25-15(4)23)9-10-22(17,21)5/h7,14,16-19,21H,6,8-12H2,1-5H3/t14-,16+,17-,18+,19+,21+,22-/m1/s1 |
InChIキー |
RIEMONVULWSQQO-QTKMSAHMSA-N |
異性体SMILES |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)OC(=O)C)C |
正規SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)OC(=O)C)C |
同義語 |
4-acetylaplykurodin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)
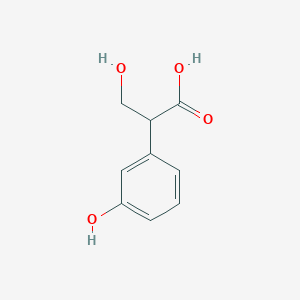
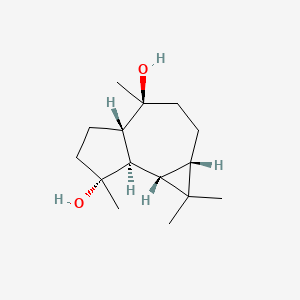
![3-[[(1R)-2beta-[(E)-1-Methyl-1-propenyl]-3,4aalpha,6beta-trimethyl-1,2,4a,5,6,7,8,8abeta-octahydronaphthalene-1beta-yl]carbonyl]-5-[(Z)-2-methylpropylidene]-1H-pyrrole-2(5H)-one](/img/structure/B1261117.png)

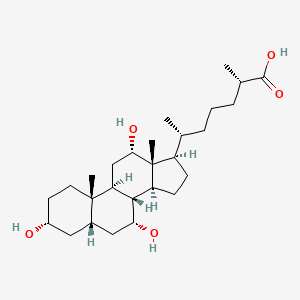

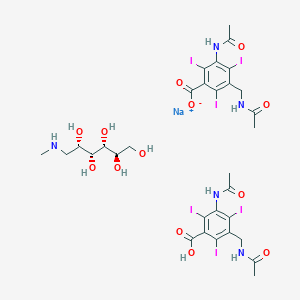
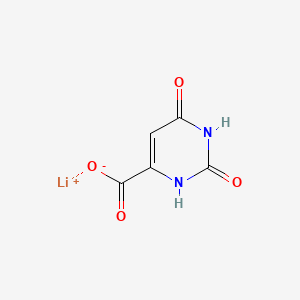
![potassium;(7S,10R,13S,17R)-17-(2-carboxyethyl)-17-hydroxy-10,13-dimethyl-3-oxo-7-propan-2-yl-1,2,6,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-7-carboxylate](/img/structure/B1261125.png)

